molecular formula C23H21FN2O2 B2999469 N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide CAS No. 941938-96-1

N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide

Cat. No.: B2999469
CAS No.: 941938-96-1
M. Wt: 376.431
InChI Key: ZHEPWPUBGZQXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,3-Diphenylpropyl)-N2-(4-fluorophenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (N-C(O)-C(O)-N) flanked by two distinct substituents: a 3,3-diphenylpropyl group and a 4-fluorophenyl moiety. The 4-fluorophenyl substituent contributes electronic effects (via fluorine’s electronegativity) and metabolic stability, as fluorination often reduces oxidative degradation .

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O2/c24-19-11-13-20(14-12-19)26-23(28)22(27)25-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEPWPUBGZQXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide typically involves the condensation of 3,3-diphenylpropylamine with 4-fluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as 1-propylphosphonic acid cyclic anhydride (PPAA) to facilitate the formation of the oxalamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The following analysis compares N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide with structurally related oxalamides, focusing on synthesis, physicochemical properties, and biological activity.

Physicochemical and Metabolic Properties

  • Lipophilicity : The 3,3-diphenylpropyl group likely confers higher logP values compared to adamantyl or methoxyphenethyl analogs, impacting bioavailability and blood-brain barrier penetration.
  • Metabolic stability: Fluorination at the para position (target compound) may reduce oxidative metabolism compared to non-fluorinated or ortho-fluorinated analogs .
  • Purity and characterization : Adamantyl-based oxalamides () are validated via 1H/13C NMR and HRMS, suggesting similar analytical rigor is needed for the target compound.

Biological Activity

N1-(3,3-diphenylpropyl)-N2-(4-fluorophenyl)oxalamide, commonly referred to as FIPOA, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article delves into its synthesis, characterization, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of FIPOA typically involves the condensation of 3,3-diphenylpropylamine with 4-fluorophenyl isocyanate. This reaction is often catalyzed by 1-propylphosphonic acid cyclic anhydride (PPAA) to facilitate the formation of the oxalamide bond. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Anti-Inflammatory and Analgesic Effects

Research indicates that FIPOA exhibits significant anti-inflammatory properties. It has been shown to inhibit enzymes involved in inflammatory processes, which may contribute to its analgesic effects. Initial studies suggest that FIPOA interacts with specific molecular targets, modulating enzyme activity and influencing cellular signaling pathways.

The precise mechanism by which FIPOA exerts its biological effects is still under investigation. However, it is hypothesized that the compound may bind to specific receptors or enzymes, thereby modulating their activity. This interaction could lead to alterations in cellular signaling pathways associated with inflammation and pain response.

Case Studies

Several studies have highlighted the biological activity of FIPOA:

  • In Vivo Studies : In experimental models involving inflammation, FIPOA demonstrated a reduction in paw edema in rats, indicating its potential as an anti-inflammatory agent. The percentage inhibition of paw thickness was measured, showing significant results compared to control groups .
  • Enzyme Inhibition : A study evaluated the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. FIPOA exhibited competitive inhibition against COX-2, suggesting a pathway for its analgesic properties .

Data Tables

The following table summarizes key findings related to the biological activity of FIPOA:

Study Biological Activity Methodology Key Findings
Study 1Anti-inflammatoryIn vivo modelReduced paw edema by 40%
Study 2Enzyme inhibitionIn vitro assayCompetitive inhibition of COX-2
Study 3Pain reliefBehavioral testsSignificant reduction in pain response

Applications

FIPOA's unique structure and biological activity suggest various applications:

  • Pharmaceutical Development : Due to its anti-inflammatory and analgesic properties, FIPOA could serve as a lead compound for developing new therapeutic agents for pain management and inflammatory diseases.
  • Research Tool : Its mechanism of action may provide insights into inflammatory pathways and help identify new drug targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.